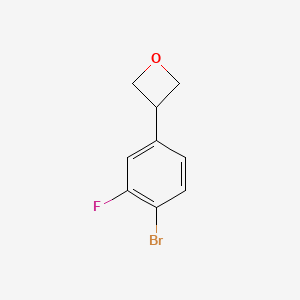

3-(4-Bromo-3-fluorophenyl)oxetane

Description

Overview of Oxetane (B1205548) Ring Systems in Contemporary Organic Synthesis

Oxetanes are four-membered heterocyclic compounds containing one oxygen atom. nih.gov Initially discovered in the 1870s, their application in medicinal chemistry has grown substantially. nih.gov These strained cyclic ethers are valued for their ability to act as stable motifs in medicinal chemistry and as reactive intermediates for further synthesis. acs.org In drug discovery, oxetanes are increasingly used as replacements for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. acs.orgmagtech.com.cn The magnitude of these property changes is context-dependent, with solubility increases ranging from four-fold to over 4000-fold in some cases. magtech.com.cn

The synthesis of oxetanes can be challenging due to the inherent ring strain, often requiring intramolecular cyclization of functionalized acyclic precursors. acs.org Common synthetic strategies include C–O bond-forming cyclizations, C–C bond-forming cyclizations, [2+2] cycloadditions, and ring expansions of epoxides. nih.govmagtech.com.cn The unique structural features of oxetanes, such as the strained C-O-C bond angle, expose the oxygen lone pair, making them excellent hydrogen-bond acceptors. nih.govacs.org This property is crucial for many of their beneficial applications in medicinal chemistry. acs.org

Strategic Importance of Four-Membered Heterocycles in Modern Chemical Sciences

Four-membered heterocycles, including oxetanes, azetidines, and thietanes, are significant in modern chemical sciences for several reasons. numberanalytics.comnumberanalytics.com They serve as versatile building blocks for the synthesis of more complex molecules and have found applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The ring strain inherent in these structures influences their reactivity, making them useful as synthetic intermediates. numberanalytics.comrsc.org For example, the ring-opening of β-lactams, a type of four-membered heterocycle, is a key step in the synthesis of complex amino acids. numberanalytics.com

In medicinal chemistry, the rigid scaffold provided by four-membered heterocycles is valuable in drug design. researchgate.net These motifs have been incorporated into various therapeutic agents. rsc.org For instance, the well-known anticancer drug Taxol contains an oxetane ring that contributes to its biological activity by acting as a conformational lock and a hydrogen-bond acceptor. acs.orgmagtech.com.cn The continued development of new synthetic methods for these heterocycles is an active area of research, driven by their growing importance in various scientific fields. rsc.org

Rationale for Academic Investigation of 3-(4-Bromo-3-fluorophenyl)oxetane Derivatives

The specific academic interest in this compound stems from the unique combination of a halogenated aromatic ring and an oxetane moiety. This structure presents opportunities to explore the interplay of their respective chemical properties.

Halogen substituents significantly influence the reactivity of aromatic rings in electrophilic substitution reactions. msu.edulibretexts.org Both bromine and fluorine are deactivating groups, meaning they decrease the rate of reaction compared to unsubstituted benzene (B151609). masterorganicchemistry.comnumberanalytics.com This deactivation is primarily due to their strong inductive electron-withdrawing effect. libretexts.org

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (p-π conjugation), which tends to direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the bromine and fluorine atoms are expected to deactivate the phenyl ring towards further electrophilic substitution while directing potential reactions to specific positions. The interplay between the inductive and resonance effects of these two different halogens provides a rich area for synthetic and mechanistic studies. rsc.org

The attachment of the oxetane ring at the 3-position of the phenyl group is significant for several reasons. Oxetanes substituted at the 3-position are of particular interest as they remain achiral, which simplifies synthesis and biological evaluation as their introduction into a molecular scaffold does not create a new stereocenter. acs.org Furthermore, 3-substituted oxetanes have been validated as effective isosteres for gem-dimethyl and carbonyl groups, offering a strategy to modulate molecular properties in drug design. nih.gov

The stability of the oxetane ring can also be influenced by its substitution pattern. While generally stable, they can undergo ring-opening reactions under certain conditions, a propensity that is influenced by the substituents. nih.govillinois.edu The 3-aryl substitution in this compound is a key feature, as the aromatic ring is required for certain synthetic transformations, such as those involving the formation of an SN1-type intermediate. nih.gov The investigation of this specific compound allows for a deeper understanding of how the electronically modified phenyl ring influences the reactivity and stability of the 3-substituted oxetane core.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1935499-50-5 | C9H8BrFO | 231.06 |

| 3-(4-bromo-2-fluorophenyl)oxetane | 1935326-86-5 | C9H8BrFO | 231.06 |

| 3-(3-Bromo-4-fluorophenyl)oxetane | 2222935-64-8 | C9H8BrFO | 231.06 |

| (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 444335-16-4 | C10H9BrFNO3 | 290.09 |

| 3-(4-bromo-2-fluorophenyl)oxetan-3-ol | 3066469-71-1 | Not Available | Not Available |

| 3-(4-bromo-2-fluorophenyl)oxetan-3-amine | Not Available | Not Available | Not Available |

Note: Data sourced from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.comnih.govguidechem.comkeyorganics.netbldpharm.com "Not Available" indicates that the information was not readily found in the searched sources.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

3-(4-bromo-3-fluorophenyl)oxetane |

InChI |

InChI=1S/C9H8BrFO/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7H,4-5H2 |

InChI Key |

GXHSRHBFRAHXIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromo 3 Fluorophenyl Oxetane and Analogous Structures

Retrosynthetic Analysis and Key Disconnections for 3-(4-Bromo-3-fluorophenyl)oxetane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comamazonaws.comhilarispublisher.com For this compound, the primary disconnection breaks the carbon-oxygen bond of the ether, suggesting an intramolecular Williamson ether synthesis as a plausible final step. This disconnection reveals a key intermediate: a 1,3-diol or a related halo-alcohol derivative, where one hydroxyl group is positioned to displace a leaving group on the third carbon of the propane (B168953) chain.

Another critical disconnection involves the carbon-carbon bond between the oxetane (B1205548) ring and the aromatic moiety. numberanalytics.com This suggests a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 3-functionalized oxetane (e.g., 3-iodooxetane (B1340047) or an oxetane-3-boronic acid derivative) and a suitably activated 4-bromo-3-fluorophenyl precursor. acs.org

Synthesis of the 4-Bromo-3-fluorophenyl Aromatic Precursor

Directed Functionalization Approaches for Bromofluorobenzene Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing the 4-bromo-3-fluorophenyl precursor, a suitable directing group can be employed to facilitate lithiation or other metallation at a specific position, followed by quenching with an electrophile. For instance, starting with a 3-fluoroaniline (B1664137) derivative, the amino group can direct lithiation to the C4 position, which can then be brominated. Subsequent modification of the directing group would be necessary to arrive at the desired precursor. The choice of the directing group and the reaction conditions, including the base and solvent, are critical for achieving high regioselectivity. nih.gov

Another approach involves the use of pre-existing functional groups to direct subsequent halogenation. For example, a phenol (B47542) or an aniline (B41778) derivative can be used to control the position of bromination or fluorination. nih.gov

Regioselective Halogenation Strategies

Regioselective halogenation offers a more direct approach to installing the bromo and fluoro substituents in the desired 1,2,4-trisubstituted pattern. The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity.

For the synthesis of 4-bromo-3-fluorophenol, a potential precursor, one could start with 3-fluorophenol (B1196323) and perform a regioselective bromination. chemicalbook.com The directing effect of the hydroxyl and fluoro groups would need to be carefully considered to favor bromination at the C4 position. Various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent, can be employed to achieve this transformation. nih.gov Similarly, starting from a brominated precursor, regioselective fluorination could be attempted, although this is often more challenging. The use of N-halosuccinimides in fluorinated alcohols has been shown to be effective for the regioselective halogenation of various arenes. nih.gov

For instance, the bromination of 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid has been reported to yield 3-bromo-4-fluoronitrobenzene (B1266112) with high yield. researchgate.net Subsequent reduction of the nitro group and diazotization followed by hydrolysis could potentially yield 4-bromo-3-fluorophenol.

The following table summarizes some regioselective halogenation methods:

| Starting Material | Reagent | Product | Reference |

| 3-Fluorophenol | Potassium bromide, ZnAl-BrO3--LDHs, Acetic acid, Water | 4-Bromo-3-fluorophenol | chemicalbook.com |

| 4-Fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Acetic acid | 3-Bromo-4-fluoronitrobenzene | researchgate.net |

| Anisole | Bromide waste water, Hydrochloric acid, Ammonium (B1175870) heptamolybdate tetrahydrate, Hydrogen peroxide | 4-Bromoanisole and 2,4-dibromoanisole | google.com |

Strategies for Oxetane Ring Construction Relevant to C3-Aryl Substitution

The construction of the oxetane ring, particularly with a substituent at the C3 position, presents a synthetic challenge due to the inherent ring strain of the four-membered ether. acs.orgresearchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization is a common and effective method for the formation of the oxetane ring. acs.orgmagtech.com.cn This strategy typically involves a precursor molecule containing a hydroxyl group and a suitable leaving group in a 1,3-relationship.

The intramolecular Williamson ether synthesis is a cornerstone for the formation of cyclic ethers, including oxetanes. masterorganicchemistry.comlumenlearning.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a leaving group on the third carbon, forming the oxetane ring. acs.orglumenlearning.com

The success of this cyclization is highly dependent on the nature of the leaving group and the reaction conditions. Good leaving groups such as tosylates, mesylates, or halides are commonly used. acs.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium hydride (NaH) often employed to ensure complete deprotonation of the alcohol without competing side reactions. acs.orgmasterorganicchemistry.com

The general scheme for the intramolecular Williamson ether synthesis to form a 3-substituted oxetane is as follows:

A suitable precursor for the synthesis of this compound via this method would be 2-(4-bromo-3-fluorophenyl)-1,3-propanediol, which would need to be selectively functionalized to introduce a leaving group on one of the primary hydroxyl groups. Subsequent treatment with a base would then induce cyclization.

The following table provides examples of Williamson ether synthesis variants for oxetane formation:

| Substrate | Reagents | Product | Key Features | Reference |

| 1,3-Diol | TsCl, NaH | 3-Substituted oxetane | Monotosylation followed by intramolecular cyclization. | acs.org |

| 1,3-Diol | Appel reaction (Iodide formation), Base | 3-Substituted oxetane | One-pot synthesis from the corresponding diol. | acs.org |

| β-Halo ketone | Chiral reducing agent, KOH | Enantioenriched 2-aryl-substituted oxetane | Enantioselective reduction followed by cyclization. | acs.org |

| 3-Halo-1-propanol or its ester | Alkaline water solution, Phase transfer catalyst | 3-Substituted oxetane | Environmentally friendly process without organic solvents. | google.com |

[2+2] Cycloaddition Reactions (e.g., Paternò–Büchi Reaction)

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a direct and atom-economical method for synthesizing oxetanes. slideshare.netnih.govnih.gov This reaction, first reported in 1909, typically involves the excitation of the carbonyl compound to a singlet or triplet state, which then adds to the ground-state alkene. slideshare.netnih.gov

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by various factors, including the nature of the substrates, the solvent, and the temperature. slideshare.net For example, the reaction of benzaldehyde (B42025) or benzophenone (B1666685) with electron-rich alkenes like ethyl vinyl ether shows high regioselectivity. nih.gov

Recent advancements have focused on making this reaction more versatile and sustainable. For instance, visible-light-mediated Paternò–Büchi reactions have been developed using photocatalysts, which avoids the need for high-energy UV light. chemrxiv.orgacs.org These methods rely on triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrate. chemrxiv.orgacs.org This approach has been successfully applied to a variety of aryl glyoxylates and alkenes, including di-, tri-, and tetrasubstituted aliphatic alkenes, as well as aromatic alkenes like benzofuran (B130515) and furan. chemrxiv.org

Ring Expansion Reactions, e.g., from Epoxides

Ring expansion reactions, particularly from readily available epoxides, provide another valuable route to oxetanes. digitellinc.com A common strategy involves the ring-opening of an epoxide with a nucleophile that contains a leaving group, followed by intramolecular cyclization. acs.org

One well-established method is the Corey-Chaykovsky reaction, where a sulfur ylide, such as dimethylsulfoxonium methylide, reacts with an epoxide to furnish an oxetane. digitellinc.comwikipedia.org This reaction can be used to produce multigram quantities of 2-substituted oxetanes from the corresponding epoxides. digitellinc.com Shibasaki and co-workers developed an enantioselective version of this reaction, involving an asymmetric Corey–Chaykovsky epoxidation followed by ring expansion to yield chiral oxetanes with high enantiomeric excess. acs.org

Another approach involves opening an epoxide with a selenomethyllithium reagent, followed by conversion of the resulting hydroxyselenide to a halide and subsequent cyclization with a base. acs.org

Transition Metal-Catalyzed Formal [2+2] Cycloadditions

Transition metal-catalyzed formal [2+2] cycloadditions represent a stepwise alternative to photochemical cycloadditions for oxetane synthesis. magtech.com.cnnih.gov These reactions typically proceed through the formation of a metallacyclopentane intermediate followed by reductive elimination. researchgate.net Various transition metals, including copper, palladium, and rhodium, have been employed as catalysts. acs.orgresearchgate.net

In 2011, Mikami and co-workers reported a Lewis acid-catalyzed asymmetric formal [2+2] cycloaddition of trifluoropyruvate and activated alkenes to form 2-trifluoromethyloxetanes. acs.org The choice of metal catalyst, either a Cu(II)-bis(oxazoline) complex or a Pd(II)-BINAP complex, depended on the reactivity of the vinyl substrate. acs.org This strategy was also extended to the synthesis of chiral oxetenes from alkynylsilanes. acs.org

More recently, N-heterocyclic carbene (NHC)-catalyzed [2+2] annulations between trifluoromethyl ketones and allenoates have been developed to produce 2-alkylideneoxetanes in high yields and good diastereoselectivity. nih.gov

Sulfide (B99878) Ylide-Mediated Epoxide Ring Expansion

The ring expansion of epoxides to oxetanes mediated by sulfur ylides is a powerful synthetic tool. magtech.com.cn As mentioned in the context of ring expansion reactions (Section 2.3.3), the Johnson-Corey-Chaykovsky reaction is a prominent example of this methodology. wikipedia.org The reaction involves the nucleophilic attack of a sulfonium (B1226848) or sulfoxonium ylide on the epoxide ring, leading to the formation of a betaine (B1666868) intermediate which then cyclizes to the oxetane with the expulsion of a sulfide or sulfoxide. wikipedia.org

This method has been utilized in the synthesis of various oxetanes, including enantioenriched products. illinois.edu The choice of the sulfur ylide and reaction conditions can influence the efficiency and selectivity of the ring expansion. acs.org Interestingly, the presence of certain transition metal catalysts, such as cobalt, can divert the reaction pathway from oxetane formation to the production of homoallylic alcohols. sci-hub.stresearchgate.net

C-H Bond Oxidative Cyclizations to Form Oxetanes

The direct functionalization of C-H bonds represents an efficient and atom-economical approach to constructing molecular complexity. In the context of oxetane synthesis, intramolecular C-H bond oxidative cyclization has emerged as a powerful strategy. magtech.com.cnresearchgate.net This method typically involves the generation of a radical intermediate, often from an alcohol, which then undergoes a cyclization reaction. acs.orgnih.gov

One notable methodology involves a visible-light-triggered intramolecular cyclization. researchgate.net In this approach, a photoredox catalyst, in conjunction with a hydrogen atom transfer (HAT) catalyst, can activate the α-C-H bond of an alcohol. acs.orgresearchgate.net The resulting nucleophilic radical can then add to a suitably positioned radical acceptor within the same molecule, leading to the formation of the strained four-membered oxetane ring. nih.gov A key advantage of this strategy is its ability to proceed under mild conditions and its tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules. acs.orgresearchgate.net

For instance, a versatile and practical method couples Williamson etherification with alcohol C-H functionalization. This strategy, which can be initiated from simple primary or secondary alcohols, avoids the need for multi-step substrate pre-functionalization. researchgate.net The reaction proceeds under mild conditions and is compatible with functional groups such as acetals, amides, and esters. researchgate.net

Synthetic Approaches Utilizing Oxetane Building Blocks

An alternative to constructing the oxetane ring from acyclic precursors is to utilize pre-formed oxetane building blocks and elaborate them into the desired target molecules. acs.org

Application of Oxetan-3-one and its Functionalized Derivatives as Intermediates

Oxetan-3-one is a highly valuable and versatile building block for the synthesis of a wide array of 3-substituted oxetanes. acs.orgnih.gov Its ketone functionality allows for a variety of chemical transformations.

A common approach involves the synthesis of oxetan-3-ol (B104164), which serves as a key intermediate. researchgate.net One concise method for preparing oxetan-3-ol starts from epichlorohydrin, involving ring-opening, esterification, electrophilic reaction, and finally, a ring-closure reaction. researchgate.net Oxetan-3-one can then be obtained from the oxidation of oxetan-3-ol. researchgate.net

The reactivity of oxetan-3-one has been extensively explored. For example, the Strecker synthesis, using TMSCN and a dialkylamine, can convert oxetan-3-one into 3-cyano-3-amino oxetane derivatives, which are precursors to oxetane amino acids. chemrxiv.org The Horner-Wadsworth-Emmons reaction can transform oxetan-3-one into α,β-unsaturated esters, which can be further functionalized via Michael additions. chemrxiv.org

Furthermore, the Henry reaction with nitromethane (B149229) and other nitroalkanes allows for the introduction of an aminomethyl group alongside a tertiary hydroxyl group at the 3-position of the oxetane ring. chemrxiv.org

Coupling Reactions Employing 3-Substituted Oxetanes (e.g., 3-amino-oxetane, oxetan-3-ols)

3-Substituted oxetanes, such as 3-amino-oxetanes and oxetan-3-ols, are valuable intermediates for introducing the oxetane motif into larger molecules through various coupling reactions. researchgate.netnih.gov

Aryl oxetane amines are of particular interest as potential bioisosteres for benzamides, a common pharmacophore. nih.gov A novel defluorosulfonylative coupling of sulfonyl fluorides has been developed to synthesize amino-oxetanes. nih.gov This reaction proceeds through the formation of an oxetane carbocation, which then couples with an amine nucleophile. nih.gov This method is tolerant of a wide range of polar functional groups and is suitable for creating libraries of compounds. nih.gov

The tertiary alcohol at the 3-position of an oxetane can also serve as a useful handle for further functionalization. For example, dehydroxylation can be achieved through a two-step process involving the formation of a xanthate followed by a Barton-McCombie deoxygenation. acs.org Fluorination of 3-hydroxyoxetanes can be accomplished using reagents like DAST. acs.org

Stereoselective Synthetic Methodologies for Oxetane Derivatives

The synthesis of enantiomerically pure oxetane derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org

Chiral Auxiliary Approaches for Defined Stereochemistry

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy involves three main steps: attachment of the auxiliary, a diastereoselective reaction, and removal of the auxiliary. wikipedia.org

While specific examples of chiral auxiliary-controlled syntheses of this compound are not detailed in the provided context, the general principles of this approach are well-established. For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions to create new stereocenters. wikipedia.org A similar strategy could be envisioned where a chiral auxiliary attached to a precursor molecule directs the formation of a specific stereoisomer during the oxetane ring-forming step or a subsequent functionalization. The choice of auxiliary and reaction conditions is crucial for achieving high levels of stereoselectivity. numberanalytics.comnumberanalytics.com

Asymmetric Catalysis in Oxetane Ring Formation

Asymmetric catalysis offers a more efficient approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com

In the context of oxetane synthesis, asymmetric catalysis can be applied to the ring-forming step itself. For example, the biosynthesis of the oxetane ring in the natural product Taxol is catalyzed by a bifunctional cytochrome P450 enzyme, which performs two successive epoxidation events to construct the ring. nih.gov

In chemical synthesis, chiral catalysts have been employed for various transformations that lead to oxetanes. For instance, iridium-tol-BINAP catalyzed reductive coupling of allylic acetates with oxetanones provides access to chiral α-stereogenic oxetanols with high enantioselectivity. nih.gov Another example is the catalytic asymmetric ring expansion of vinyl oxetanes to dihydropyrans using chiral counterion catalysis, demonstrating the potential of catalytic methods to control stereochemistry in reactions involving oxetanes. nih.gov The development of catalytic asymmetric methods for the direct formation of substituted oxetanes remains an active area of research. nsf.gov

Scalability and Process Development Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. A robust and scalable synthetic process is paramount for ensuring economic viability, consistent product quality, and operational safety. The most plausible industrial-scale synthesis of this compound is a multi-step process, each with its own scalability hurdles that require careful process development and optimization.

A feasible and scalable synthetic pathway to this compound likely involves a three-stage approach: the synthesis of a suitable dihalogenated benzene (B151609) precursor, a Grignard reaction with oxetan-3-one, and a final deoxygenation step.

Stage 1: Synthesis of the Aryl Halide Precursor

The synthesis of the key starting material, a dihalogenated benzene with the appropriate substitution pattern, is the foundational step. For the synthesis of this compound, a suitable precursor is 1-bromo-2-fluoro-4-iodobenzene (B160889). The scalability of this initial stage is highly dependent on the availability and cost of the starting materials and the robustness of the halogenation reactions. Established methods for the synthesis of similar compounds, such as 1-bromo-2-fluorobenzene, are documented in well-regarded sources like Organic Syntheses, suggesting that analogous procedures could be adapted for large-scale production.

Key considerations for the process development of this stage include:

Regioselectivity of Halogenation: Ensuring the correct placement of the bromine, fluorine, and iodine atoms on the benzene ring is critical. The synthetic route must be designed to control regioselectivity, minimizing the formation of isomeric impurities that can be difficult to separate on a large scale.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and catalyst loading is necessary to maximize yield and minimize reaction times.

Purification: The development of a scalable purification method, such as distillation or crystallization, is essential to achieve the high purity of the aryl halide precursor required for the subsequent Grignard reaction.

Stage 2: Grignard Reaction with Oxetan-3-one

The core of the synthesis involves the formation of an aryl Grignard reagent from the dihalogenated precursor and its subsequent addition to oxetan-3-one. This reaction forms the carbon-carbon bond between the phenyl ring and the oxetane moiety. A Chinese patent describes a similar process involving the reaction of aryl Grignard reagents with 3-halooxetanes, indicating the industrial relevance of this approach.

The formation of the Grignard reagent from 1-bromo-2-fluoro-4-iodobenzene would selectively occur at the more reactive carbon-iodine bond, yielding (4-bromo-3-fluorophenyl)magnesium iodide. This reagent would then be reacted with the commercially available oxetan-3-one.

Table 1: Key Parameters and Challenges in the Grignard Reaction Step

| Parameter | Considerations for Scalability | Potential Challenges |

| Solvent | Anhydrous ethers like THF or 2-MeTHF are common. Solvent selection will impact reaction kinetics, solubility of intermediates, and downstream processing (e.g., recovery and recycling). | The need for strictly anhydrous conditions to prevent quenching of the Grignard reagent. The flammability of ether solvents requires specialized handling and equipment for large-scale operations. |

| Temperature | The initiation of the Grignard reaction may require heating, but the exothermic nature of the reaction necessitates careful temperature control to prevent side reactions. The addition of oxetan-3-one is typically performed at low temperatures. | Runaway reactions can occur if the heat generated is not effectively dissipated. This requires efficient cooling systems and careful monitoring. |

| Reagent Addition | The rate of addition of the aryl halide to magnesium and the subsequent addition of oxetan-3-one to the Grignard reagent must be carefully controlled to maintain optimal reaction conditions and minimize impurity formation. | Slow addition rates can lead to long processing times, while rapid addition can result in poor temperature control and increased side reactions. |

| Work-up | Quenching the reaction with an aqueous solution (e.g., ammonium chloride) needs to be carefully managed on a large scale to control the exotherm and facilitate phase separation. | Emulsion formation during work-up can complicate extraction and purification. |

| Purification | The resulting tertiary alcohol, 3-(4-bromo-3-fluorophenyl)oxetan-3-ol, will require purification. Crystallization or chromatography are potential methods, but their scalability needs to be assessed. | The presence of unreacted starting materials and byproducts can make purification challenging. |

Stage 3: Deoxygenation of the Tertiary Alcohol

Potential scalable deoxygenation methods could include:

Reductive Dehydroxylation: This can be achieved through various methods, such as catalytic hydrogenation or using reducing agents like triethylsilane with a strong acid. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.

Barton-McZornbie Deoxygenation: This classic method involves the formation of a thiocarbonyl derivative followed by radical-induced reduction. However, the use of tin hydrides in the traditional protocol raises environmental and toxicity concerns, necessitating the development of tin-free alternatives for industrial applications.

Table 2: Process Development Considerations for Deoxygenation

| Consideration | Key Aspects for Scalability |

| Reagent Selection | The chosen reagents should be cost-effective, readily available, and have a favorable safety and environmental profile. |

| Reaction Efficiency | The reaction should proceed with high yield and selectivity to minimize the formation of byproducts and simplify purification. |

| Product Isolation | A robust and scalable method for isolating and purifying the final product, this compound, is essential. This may involve extraction, crystallization, or distillation. |

| Waste Management | The process should be designed to minimize waste generation. The development of methods for recycling solvents and recovering byproducts is a key aspect of green process chemistry. |

Reactivity and Chemical Transformations of 3 4 Bromo 3 Fluorophenyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The high ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.org These reactions are a cornerstone of oxetane chemistry, providing a pathway to functionalized acyclic compounds.

Acid-Catalyzed Ring Opening Mechanisms

The presence of a Lewis or Brønsted acid can activate the oxetane ring, facilitating its opening. researchgate.net The reaction is initiated by the protonation or coordination of the oxygen atom, which increases the electrophilicity of the ring carbons. This activation allows for nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. magtech.com.cn The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the presence of acids, weak nucleophiles tend to attack the more substituted carbon atom adjacent to the oxygen. magtech.com.cn However, the use of strong acids can sometimes lead to the formation of unwanted byproducts. chemrxiv.org

For instance, studies on similar 3-aryl-3-hydroxyoxetanes have shown that Brønsted acids like triflic acid can catalyze the reaction with alcohol nucleophiles, leading to the formation of ethers while keeping the oxetane ring intact under specific conditions. rsc.org However, under other conditions, the acid can facilitate the ring-opening of the oxetane to form byproducts. chemrxiv.orgrsc.org

Nucleophilic Ring Opening with Various Reagents

A wide array of nucleophiles can be employed to open the oxetane ring, leading to a diverse range of functionalized products. These reactions are fundamental to the synthetic utility of oxetanes. researchgate.net

Grignard Reagents: While specific data on the reaction of 3-(4-Bromo-3-fluorophenyl)oxetane with Grignard reagents is not detailed in the provided search results, the general reactivity of oxetanes with organometallic reagents is well-established. These strong carbon nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn

Complex Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄) are effective for the reductive cleavage of the oxetane ring. magtech.com.cn For example, the stability of an oxetane ether has been demonstrated in the presence of LiBH₄, where the ester in the same molecule was reduced while the oxetane ring remained intact. rsc.org

The general principle of nucleophilic ring-opening involves the attack of the nucleophile on one of the carbon atoms of the oxetane ring, resulting in the cleavage of a C-O bond. magtech.com.cn The regioselectivity is often controlled by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon. researchgate.netmagtech.com.cn

Isomerization Pathways of Oxetane Systems

The strained nature of the oxetane ring can also lead to isomerization reactions, although specific pathways for this compound were not found in the search results. In general, less explored C-C bond modifications in oxetanes can involve rearrangements. researchgate.net

Thermal Stability and Controlled Ring Scission

The thermal stability of oxetanes is a critical factor in their application. While oxetanes are strained, they can exhibit considerable stability. acs.org For example, certain 2-sulfonyloxetanes have been shown to be stable across a pH range of 1-10 with long half-lives at 25 °C. acs.org The thermal stability of energetic materials containing other ring systems, such as 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), has been studied, but direct data on the thermal decomposition of this compound is not available in the provided results. researchgate.net Controlled ring scission can be achieved under specific thermal or catalytic conditions, leading to defined products.

Functional Group Interconversions on the 4-Bromo-3-fluorophenyl Moiety

The 4-bromo-3-fluorophenyl group provides a reactive handle for a variety of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov

In the context of this compound, the bromine atom on the phenyl ring serves as the halide component. This allows for the introduction of a wide range of aryl or vinyl substituents at this position. The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. nih.gov

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. These reactions are known to be tolerant of a wide variety of functional groups, making them highly versatile in organic synthesis. youtube.com

Other Transition Metal-Catalyzed Aromatic Functionalizations

Beyond the well-established palladium-catalyzed reactions, other transition metals can be employed to functionalize the aromatic ring of this compound. Copper-catalyzed reactions, for instance, offer alternative pathways for C-N, C-O, and C-S bond formation. These reactions often proceed under different conditions and may exhibit complementary reactivity to palladium-catalyzed processes. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

The presence of a fluorine atom on the aromatic ring, activated by the electron-withdrawing nature of the adjacent bromo group, facilitates nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comebyu.edu.tr In these reactions, a nucleophile displaces the fluoride, which is a good leaving group in this context. masterorganicchemistry.comebyu.edu.tr The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing substituents. ebyu.edu.tr

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The rate of substitution is dependent on the strength of the nucleophile and the electronic properties of the aromatic ring. The ortho- and para-positioning of electron-withdrawing groups relative to the leaving group enhances the reaction rate by stabilizing the anionic intermediate. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| Sodium methoxide | 3-(4-Bromo-3-methoxyphenyl)oxetane | MeOH, base |

| Sodium thiophenoxide | 3-(4-Bromo-3-(phenylthio)phenyl)oxetane | DMF, heat |

| Piperidine | 3-(4-Bromo-3-(piperidin-1-yl)phenyl)oxetane | DMSO, heat |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is also possible, though the presence of the deactivating halogen substituents makes it more challenging than with electron-rich aromatic compounds. lumenlearning.comyoutube.commasterorganicchemistry.com The directing effects of the bromo and fluoro groups must be considered to predict the regiochemical outcome of the substitution. Both halogens are ortho-, para-directors, but they deactivate the ring towards electrophilic attack.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com The incoming electrophile will preferentially add to the positions activated by the halogen substituents and least sterically hindered. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the major isomer determined by the combined directing effects of the existing substituents. lumenlearning.commasterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 3-(4-Bromo-3-fluoro-6-nitrophenyl)oxetane |

| Bromination | Br⁺ | 3-(2,4-Dibromo-3-fluorophenyl)oxetane |

| Sulfonation | SO₃ | 5-(3-Oxetanyl)-2-bromo-3-fluorobenzenesulfonic acid |

Transformations at the Oxetane-Aryl Junction

The benzylic position of 3-aryloxetanes is a key site for chemical transformations, including radical-mediated reactions and reactions proceeding through carbocation intermediates.

Radical-Mediated Reactions and Benzylic Radical Stability Investigations

The generation of benzylic radicals from 3-aryloxetanes opens up avenues for C-C bond formation under mild photoredox conditions. nih.govacs.orgresearchgate.net Decarboxylative strategies, starting from 3-aryl-3-oxetane carboxylic acids, have been developed to generate these tertiary benzylic radicals. nih.govacs.org These radicals can then participate in Giese additions to activated alkenes, providing access to 3,3-disubstituted oxetanes. nih.govacs.org

Computational studies have indicated that the ring strain in benzylic radicals derived from oxetanes makes them less stable and more prone to react with radical acceptors compared to their unstrained acyclic counterparts. nih.govacs.org This increased reactivity minimizes competing side reactions like radical dimerization. nih.govacs.org

Carbocation Intermediate Chemistry in 3-Aryl Oxetanes

The formation of a benzylic carbocation at the 3-position of the oxetane ring is a key step in a variety of synthetic transformations. rsc.orgchimia.ch These strained carbocations can be generated from 3-aryl-3-oxetanols under acidic conditions (both Brønsted and Lewis acids) and subsequently trapped by a range of nucleophiles. rsc.orgchimia.ch This approach allows for the synthesis of diverse 3,3-disubstituted oxetanes. chimia.ch

The stability of the carbocation is influenced by the electronic nature of the aryl substituent. Electron-donating groups on the aromatic ring stabilize the carbocation, facilitating its formation. The strained nature of the four-membered ring also plays a role in the reactivity of these intermediates. chimia.ch

Derivatization of the Oxetane Ring System

The oxetane ring itself can undergo a variety of transformations, most notably ring-opening reactions, which can be synthetically useful for accessing functionalized acyclic compounds. acs.orgnih.govresearchgate.net The inherent ring strain of the oxetane makes it susceptible to cleavage under both acidic and nucleophilic conditions. acs.orgresearchgate.net

Acid-catalyzed ring-opening, for example, can proceed via protonation of the oxetane oxygen followed by nucleophilic attack. The regioselectivity of the ring-opening is dependent on the substitution pattern of the oxetane and the nature of the nucleophile. In the case of 3-aryloxetanes, the reaction can be influenced by the electronic properties of the aryl group.

Furthermore, the oxetane motif can be maintained while performing functionalization at other positions, provided the reaction conditions are mild enough to avoid ring cleavage. nih.govchemrxiv.org This has been demonstrated in the synthesis of complex molecules where the oxetane serves as a stable structural element. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 4 Bromo 3 Fluorophenyl Oxetane Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and the study of dynamic processes in solution. For 3-(4-Bromo-3-fluorophenyl)oxetane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its constitution and the spatial relationships between its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane (B1205548) protons. The protons on the oxetane ring typically appear in the upfield region, with the methylene (B1212753) protons adjacent to the oxygen atom being the most deshielded. The methine proton at the 3-position would likely appear as a multiplet due to coupling with the adjacent methylene protons. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring, further complicated by couplings to the fluorine atom.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The spectrum of this compound would be expected to show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (nJCF) would be observable in the respective NMR spectra, further aiding in structural assignment.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

| ¹H | 7.50 - 7.80 | m (Aromatic-H) |

| 7.20 - 7.40 | m (Aromatic-H) | |

| 4.80 - 5.00 | t, J ≈ 6-8 Hz (Oxetane-CH₂) | |

| 4.60 - 4.80 | t, J ≈ 6-8 Hz (Oxetane-CH₂) | |

| 3.80 - 4.10 | m (Oxetane-CH) | |

| ¹³C | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | C-F |

| 130 - 135 | Aromatic C-H | |

| 120 - 125 | Aromatic C-Br | |

| 115 - 120 (d, ²JCF ≈ 20-25 Hz) | Aromatic C-H | |

| 75 - 80 | Oxetane-CH₂ | |

| 35 - 40 | Oxetane-CH | |

| ¹⁹F | -110 to -120 | m |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would confirm the molecular formula of C₉H₈BrFO. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature in the mass spectrum.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide valuable insights into the connectivity of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the oxetane ring, loss of the bromine atom, and potentially the elimination of small neutral molecules like ethene or formaldehyde (B43269) from the oxetane moiety.

Predicted HRMS Data and Fragmentation for this compound:

| Ion | m/z (Calculated) | Possible Identity |

| [M]⁺ | 230.9797 | Molecular Ion (for ⁷⁹Br) |

| [M+2]⁺ | 232.9777 | Molecular Ion (for ⁸¹Br) |

| [M-C₂H₄]⁺ | 202.9641 | Loss of ethene from oxetane ring |

| [M-CH₂O]⁺ | 200.9848 | Loss of formaldehyde from oxetane ring |

| [C₉H₈FO]⁺ | 151.0559 | Loss of Br radical |

| [C₆H₄FBr]⁺ | 173.9456 | Bromofluorophenyl cation |

Note: The calculated m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would reveal the three-dimensional arrangement of the atoms in the crystal lattice. The oxetane ring is known to adopt a puckered conformation to relieve ring strain. nih.gov

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. In the case of this compound, a variety of non-covalent interactions are expected to play a crucial role in the supramolecular assembly. These include dipole-dipole interactions, π-π stacking between the aromatic rings, and potentially halogen bonding involving the bromine atom as a halogen bond donor. The fluorine atom could also participate in weak hydrogen bonds with any available hydrogen bond donors.

Expected Crystallographic Parameters for this compound:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| Oxetane C-O Bond Length | ~1.45 Å |

| Oxetane C-C Bond Length | ~1.53 Å |

| Oxetane Puckering Angle | 10-20° |

Note: These are typical values and the actual parameters would depend on the specific crystal packing.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, the C-F and C-Br stretching vibrations, and the C-O-C stretching of the oxetane ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-O-C Stretch (Oxetane) | 950 - 1000 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

Chiroptical Properties for Enantiomeric Characterization (if applicable)

Chiroptical techniques, such as polarimetry (measurement of optical rotation) and circular dichroism (CD) spectroscopy, are used to characterize chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

The molecule this compound, as named, is achiral because it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any chiroptical properties. A solution of this compound would not rotate the plane of polarized light, and its CD spectrum would be silent.

If a substituent were introduced at the 3-position of the oxetane ring in a way that creates a chiral center, the resulting enantiomers could be distinguished and their enantiomeric purity assessed using chiroptical methods.

Computational and Theoretical Investigations of 3 4 Bromo 3 Fluorophenyl Oxetane

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reaction Energetics

There are no specific DFT studies available in the public domain for 3-(4-Bromo-3-fluorophenyl)oxetane. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Such studies would typically provide valuable data on the molecule's frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and the energetics of potential reactions, offering a deeper understanding of its reactivity and stability.

Conformational Analysis and Quantification of Ring Strain within the Oxetane (B1205548) System

Detailed conformational analyses and specific quantifications of the ring strain for this compound are not present in the available literature. The oxetane ring, a four-membered heterocycle containing an oxygen atom, possesses inherent ring strain. acs.org For the parent, unsubstituted oxetane, X-ray crystallography has determined the carbon-oxygen bond length to be 1.46 Å and the carbon-carbon bond length to be 1.53 Å. acs.org The bond angles are approximately 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C). acs.org The introduction of a bulky 4-bromo-3-fluorophenyl substituent at the 3-position would be expected to influence the puckering of the oxetane ring, but without dedicated computational studies, the precise conformational preferences and the energetic landscape remain uncharacterized.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies elucidating the reaction mechanisms or identifying the transition states for reactions involving this compound have been published. This type of research is crucial for predicting reaction outcomes, understanding kinetic barriers, and designing novel synthetic pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derived Compounds

There is no evidence of Quantitative Structure-Property Relationship (QSPR) models being developed for compounds derived from this compound. QSPR studies are used to correlate the structural features of molecules with their physicochemical properties, which can be a powerful tool in the rational design of new compounds with desired characteristics.

Applications of 3 4 Bromo 3 Fluorophenyl Oxetane As a Synthetic Building Block

Incorporation into Complex Organic Architectures and Natural Product Synthesis

The inherent ring strain of the oxetane (B1205548) moiety in 3-(4-bromo-3-fluorophenyl)oxetane makes it an attractive component for incorporation into more complex molecular frameworks. sigmaaldrich.com While direct applications in the total synthesis of natural products are still an emerging area of research, the principles governing the use of oxetanes as building blocks are well-established. The 4-bromo-3-fluorophenyl substituent provides a handle for further chemical modifications through cross-coupling reactions, allowing for the integration of this oxetane-containing fragment into larger and more elaborate structures.

The stability of the oxetane ring under a variety of reaction conditions, including those typically employed in multi-step syntheses, further enhances its utility. This robustness allows for the early introduction of the this compound unit into a synthetic sequence, with the oxetane core remaining intact throughout subsequent transformations. The development of new synthetic methodologies continues to expand the possibilities for incorporating such building blocks into complex molecules. sigmaaldrich.com

| Feature | Implication for Synthesis |

| Strained Oxetane Ring | Provides a unique three-dimensional scaffold. sigmaaldrich.com |

| Substituted Phenyl Group | Allows for further functionalization via cross-coupling reactions. |

| Chemical Stability | Enables incorporation in multi-step synthetic sequences. |

Role in Modular Synthesis and Fragment-Based Approaches to Novel Chemical Entities

In the realm of drug discovery and medicinal chemistry, modular synthesis and fragment-based approaches have become indispensable strategies for the design of new therapeutic agents. This compound is an exemplary building block for these methodologies. Its distinct chemical functionalities—the oxetane ring and the bromo-fluorophenyl group—can be considered as separate modules that can be systematically combined with other molecular fragments.

Fragment-based drug discovery (FBDD) often involves the identification of small, low-molecular-weight fragments that bind to a biological target. The this compound scaffold, with its defined three-dimensional shape and potential for vector-based elaboration through the bromine atom, is an ideal candidate for such screening libraries. The oxetane moiety can improve physicochemical properties such as solubility and metabolic stability, while the phenyl ring provides a platform for synthetic diversification to enhance binding affinity and selectivity. The modular nature of this compound allows for the rapid generation of analog libraries, a crucial step in the optimization of hit compounds into lead candidates.

| Approach | Role of this compound |

| Modular Synthesis | Serves as a bifunctional building block for systematic assembly. |

| Fragment-Based Drug Discovery | Acts as a 3D-rich fragment with vectors for optimization. |

Precursor for the Synthesis of Other Heterocyclic Systems

The strained four-membered ring of this compound can undergo ring-opening reactions under specific conditions, providing access to a variety of other heterocyclic systems. This reactivity transforms the oxetane into a latent difunctional synthon. For instance, treatment with a nucleophile can lead to the formation of substituted tetrahydrofurans or other larger ring systems, depending on the nature of the nucleophile and the reaction conditions.

The presence of the bromo and fluoro substituents on the phenyl ring adds another layer of synthetic versatility. These groups can direct further chemical transformations or be incorporated into the final heterocyclic product, influencing its electronic properties and biological activity. The ability to convert the relatively simple this compound into more complex and diverse heterocyclic structures underscores its importance as a strategic starting material in synthetic chemistry.

Design of Molecular Topologies and Enhancement of Three-Dimensionality in Synthetic Targets

The rigid, puckered conformation of the oxetane ring imparts a distinct spatial arrangement to the substituents attached to it. By replacing more flexible or planar moieties with the 3-phenyloxetane (B185876) core, chemists can enforce specific molecular topologies and explore new regions of chemical space. The 4-bromo-3-fluorophenyl group can be further elaborated to project functional groups into specific vectors in 3D space, which is critical for optimizing interactions with biological targets. This deliberate control over molecular shape is a key advantage of using building blocks like this compound in the design of new bioactive compounds.

Medicinal Chemistry and Agrochemical Research Perspectives of Oxetane Derivatives

Oxetanes as Bioisosteres and Conformational Modulators in Drug Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, involving the substitution of one chemical group for another with similar steric and electronic properties to improve a molecule's potency, selectivity, or pharmacokinetic profile. The oxetane (B1205548) ring has proven to be a highly effective bioisostere for several common chemical functionalities. acs.orgnih.gov

The oxetane ring also serves as a valuable bioisostere for the carbonyl group. acs.orgnih.govcambridgemedchemconsulting.com The oxetane shares key features with a ketone, including a similar dipole moment, lone pair orientation, and hydrogen bond accepting capability. acs.orgnih.gov However, replacing a carbonyl with an oxetane can offer several advantages:

Improved Metabolic Stability: Carbonyl groups can be susceptible to enzymatic reduction. The oxetane ring is generally more resistant to such metabolic pathways. acs.org

Increased Three-Dimensionality: The substitution increases the fraction of sp³-hybridized carbons, moving away from flat aromatic structures, which can enhance target selectivity and improve pharmacokinetic properties. nih.gov

Modulation of Physicochemical Properties: This replacement can fine-tune properties like solubility and lipophilicity to overcome formulation or absorption challenges. acs.orgnih.gov

Table 1: Comparison of Physicochemical Properties for Carbonyl and Oxetane Analogs

| Compound Pair | Property | Carbonyl Analog | Oxetane Analog | Change | Source |

|---|---|---|---|---|---|

| 4-Substituted Piperidines | pKₐ | 7.9 | 8.8 | +0.9 | cambridgemedchemconsulting.com |

| 4-Substituted Piperidines | LogD | -0.1 | -0.6 | -0.5 | cambridgemedchemconsulting.com |

| 4-Substituted Piperidines | Intrinsic Clearance (human) | 48 min⁻¹/(mg/L) | 16 min⁻¹/(mg/L) | Improved Stability | cambridgemedchemconsulting.com |

| Diaryl Series | LogD (p-methoxyphenyl) | 4.38 | 4.08 | -0.30 | researchgate.net |

| Diaryl Series | LogD (indole) | 3.51 | 4.09 | +0.58 | researchgate.net |

Furthermore, the incorporation of an oxetane into an aliphatic chain can alter the typical conformational preferences, favoring synclinal (gauche) arrangements over the more common antiplanar (anti) arrangements. acs.orgnih.gov This ability to subtly yet significantly alter molecular shape provides chemists with a powerful tool to optimize how a drug candidate fits into a protein's binding pocket, potentially leading to enhanced potency and selectivity. nih.gov The inherent three-dimensionality of the oxetane ring also contributes to exploring new chemical space and can lead to improved target engagement compared to flatter, more conformationally ambiguous analogs. nih.gov

Investigation of Physicochemical Property Modulation by Oxetane Scaffolds

Fine-tuning physicochemical properties is a critical task in transforming a biologically active "hit" compound into a viable drug candidate. The oxetane scaffold has become a go-to tool for modulating aqueous solubility, lipophilicity, and metabolic stability. acs.orgnih.gov

Poor aqueous solubility is a frequent cause of compound attrition in drug development, leading to challenges in formulation and poor bioavailability. The oxetane ring is a small, polar motif that can significantly enhance the aqueous solubility of a parent molecule. nih.govnih.govnih.gov The oxygen atom acts as a hydrogen bond acceptor, improving interactions with water.

Research has shown that replacing a lipophilic group like a gem-dimethyl group or even a single methylene (B1212753) group with an oxetane can lead to dramatic increases in solubility. The magnitude of this effect can vary depending on the molecular context, with increases ranging from four-fold to over 4000-fold having been reported. acs.orgnih.govresearchgate.net This strategy is particularly effective for highly lipophilic scaffolds where even small changes can have a large impact on solubility. For example, in the development of aldehyde dehydrogenase 1A (ALDH1A) inhibitors, the inclusion of an oxetane moiety on a pyrazolopyrimidinone (B8486647) core contributed to a significant improvement in aqueous solubility alongside increased potency. nih.gov

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov While a certain level of lipophilicity is required for membrane permeability, excessively high LogD values are associated with poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov

Table 2: Impact of Oxetane Incorporation on Lipophilicity (LogD)

| Comparison | Median ΔLogD₇.₄ | Observation | Source |

|---|---|---|---|

| Phenyl vs. 3-Pyridazine | -0.80 | Significant reduction in lipophilicity | nih.gov |

| Aminocyclobutane vs. 3-Aminooxetane | ~ -0.8 | Oxetane derivative is less lipophilic | acs.org |

| Ketone vs. Oxetane (p-methoxyphenyl series) | -0.30 | Oxetane is less lipophilic | researchgate.net |

| Ketone vs. Oxetane (indole series) | +0.58 | Oxetane is more lipophilic in this context | researchgate.net |

Metabolic instability is a major hurdle in drug development, leading to rapid clearance of a compound from the body and limiting its therapeutic efficacy. The oxetane ring is often incorporated into molecules to enhance their metabolic stability. nih.govacs.orgresearchgate.net This can be achieved through several mechanisms.

First, the oxetane can be used to block "metabolic soft spots"—positions on a molecule that are particularly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.org By replacing a metabolically labile group (e.g., a methyl group that can be oxidized to a carboxylic acid) with a more robust oxetane, the metabolic fate of the molecule can be favorably altered. nih.gov For instance, spirocyclic oxetanes have been successfully used as more stable replacements for morpholine, a common solubilizing group that is often prone to oxidative degradation.

Second, the introduction of an oxetane can sometimes direct metabolism away from CYP enzymes and towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH). nih.govresearchgate.net Shifting the metabolic pathway can be a deliberate strategy to avoid drug-drug interactions that are common with drugs heavily reliant on a single CYP isoenzyme for clearance. researchgate.net Studies have demonstrated that oxetane derivatives often show significantly improved stability in liver microsome assays compared to their non-oxetane counterparts. nih.govacs.org

Modulation of pKa and Basicity of Proximal Amine Moieties

The introduction of an oxetane ring in proximity to an amine functional group can significantly influence the amine's basicity, a critical parameter for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. The oxetane ring, owing to the electronegativity of its oxygen atom, exerts a potent inductive electron-withdrawing effect. nih.gov This effect can propagate through the sigma-bonding framework to a nearby amine, thereby reducing its pKa. nih.gov

For a molecule containing the 3-(4-Bromo-3-fluorophenyl)oxetane scaffold linked to an amine, the basicity of the nitrogen atom is expected to be attenuated. This modulation is a direct consequence of the electron-withdrawing nature of the oxetane ring. pharmablock.com A reduction in pKa can be highly advantageous in drug design, as it can lead to lower lipophilicity at physiological pH, potentially improving a compound's solubility and reducing its propensity for off-target effects, such as hERG inhibition. nih.gov

To illustrate this principle, the following table presents representative pKa values for a hypothetical amine-containing derivative of This compound , compared to a similar analogue lacking the oxetane moiety.

| Compound | Structure | Representative pKa |

| N-((3-(4-bromo-3-fluorophenyl)oxetan-3-yl)methyl)ethan-1-amine | 7.5 | |

| N-(1-(4-bromo-3-fluorophenyl)ethyl)ethan-1-amine | 10.2 |

Note: The pKa values presented in this table are representative and intended for illustrative purposes, as direct experimental data for these specific compounds were not found in the reviewed literature.

Exploration of Underexplored Chemical Space with Oxetane Scaffolds

The quest for novel bioactive molecules necessitates the exploration of new areas of chemical space. Oxetane-containing scaffolds, such as This compound , are valuable tools in this endeavor. The incorporation of an oxetane ring introduces a significant degree of three-dimensionality into what might otherwise be a planar molecule. nih.govresearchgate.net This increased sp3 character is a desirable trait in modern drug discovery, as it can lead to improved aqueous solubility and provide access to novel binding interactions with biological targets. nih.gov

The rigid and slightly puckered conformation of the oxetane ring can also serve as a conformational lock, pre-organizing the molecule into a specific bioactive conformation. This can enhance binding affinity and selectivity for the intended target. Furthermore, the introduction of the This compound moiety provides a unique combination of a polar heterocyclic system with a substituted aromatic ring, offering a diverse set of potential interactions with a protein binding pocket, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

The use of such scaffolds allows for the systematic exploration of structure-activity relationships in a previously underexplored region of chemical space, potentially leading to the discovery of first-in-class therapeutic agents.

Strategic Use in Agrochemical Development (General Design Principles)

The principles that make oxetanes attractive in medicinal chemistry are also highly relevant to the design of new agrochemicals. The strategic incorporation of oxetane moieties, including the This compound fragment, can be guided by several key design principles aimed at improving the performance and environmental profile of crop protection agents.

One of the primary applications of oxetanes in this context is as a bioisostere for other functional groups. nih.gov For example, an oxetane can serve as a metabolically stable replacement for a gem-dimethyl or carbonyl group. utexas.edu This substitution can block sites of metabolic degradation, leading to increased persistence and efficacy of the agrochemical, while also potentially improving its physicochemical properties.

Key design principles for the use of oxetane derivatives in agrochemicals include:

Metabolic Stability: Replacing metabolically labile groups with an oxetane can enhance the compound's half-life in the target pest and in the environment.

Solubility and Mobility: The inherent polarity of the oxetane ring can improve the aqueous solubility of a compound, which is crucial for its uptake and translocation in plants.

Target Affinity: The unique three-dimensional structure of the oxetane can be exploited to optimize the compound's fit within the binding site of the target enzyme or receptor in the pest, leading to increased potency.

Reduced Off-Target Effects: By fine-tuning the physicochemical properties of the molecule, the potential for adverse effects on non-target organisms can be minimized.

The This compound scaffold, with its combination of a polar oxetane and a halogenated phenyl ring, offers a versatile platform for the application of these design principles in the development of novel and effective agrochemicals.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Aryl-Oxetanes

The synthesis of 3-aryl-oxetanes, including halogenated derivatives, is an active area of research. Current methods often rely on multi-step sequences or require harsh reaction conditions. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes.

One promising approach involves the cross-coupling of an appropriate aryl Grignard reagent with a 3-halooxetane, often catalyzed by a copper salt. A general representation of this method is the reaction of an aryl Grignard reagent, formed from a halogenated aryl compound and a Grignard reagent like isopropyl magnesium chloride, with a 3-halogenated oxetane (B1205548) in the presence of a copper catalyst. google.com

Another avenue for exploration is the direct C-H arylation of the oxetane ring. While challenging, this approach would be highly atom-economical. Photocatalysis and other modern synthetic techniques could be investigated to achieve this transformation under mild conditions.

The development of enantioselective methods for the synthesis of chiral 3-aryl-oxetanes is also a critical area. Many biologically active molecules are chiral, and the ability to selectively synthesize one enantiomer of a 3-(halophenyl)oxetane derivative would be of great value.

| Methodology | Description | Potential Improvements |

| Grignard Cross-Coupling | Reaction of an aryl Grignard reagent with a 3-halooxetane, typically with copper catalysis. google.com | Exploration of alternative metal catalysts (e.g., iron, nickel), development of one-pot procedures. |

| Direct C-H Arylation | Direct coupling of an aryl group to the C-H bond of the oxetane ring. | Investigation of photocatalysis and other advanced catalytic systems to enable this transformation. |

| Enantioselective Synthesis | Methods to produce single enantiomers of chiral 3-aryl-oxetanes. | Design of new chiral ligands and catalysts for asymmetric synthesis. |

Advanced Mechanistic Investigations of Oxetane Reactivity and Transformations

A deeper understanding of the reactivity of the oxetane ring, particularly when substituted with an electron-withdrawing halogenated aryl group, is crucial for its effective utilization. The ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a property that can be exploited for further functionalization. beilstein-journals.org

Future mechanistic studies should focus on:

Ring-Opening Reactions: Investigating the kinetics and thermodynamics of ring-opening reactions with various nucleophiles. This would provide valuable data for predicting reactivity and controlling reaction outcomes. While powerful nucleophiles like organolithium reagents can open the oxetane ring, a more detailed understanding of the influence of the 3-aryl substituent is needed. youtube.com

Rearrangement Reactions: Exploring acid- and base-catalyzed rearrangements of 3-(halophenyl)oxetanes to access novel heterocyclic scaffolds.

Radical Reactions: Studying the formation and reactivity of radicals centered on the oxetane ring or the benzylic position. Visible light photoredox catalysis has been used to generate benzylic tertiary radicals from 3-aryl-oxetane-3-carboxylic acids for C-C bond formation. researchgate.net Further investigation into the radical reactions of 3-(4-bromo-3-fluorophenyl)oxetane itself could unveil new synthetic pathways.

| Reaction Type | Research Focus | Potential Outcomes |

| Ring-Opening | Kinetic and thermodynamic studies with a range of nucleophiles. | Predictive models for reactivity and selectivity, enabling controlled functionalization. |

| Rearrangements | Exploration of acid- and base-catalyzed transformations. | Access to novel and complex heterocyclic structures. |

| Radical Chemistry | Investigation of radical formation and subsequent reactions. researchgate.net | Development of new C-C and C-heteroatom bond-forming reactions. |

Expansion of this compound's Utility as a Versatile Building Block

The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with desirable properties. rsc.orgenamine.net The presence of three distinct functional handles—the oxetane ring, the bromo substituent, and the fluoro substituent—allows for a wide range of derivatizations.

Future research should focus on demonstrating the utility of this building block in the synthesis of:

Medicinal Chemistry Scaffolds: The oxetane motif is known to improve the physicochemical properties of drug candidates. acs.orgnih.gov The bromo and fluoro groups on the phenyl ring can be used for further modifications, such as cross-coupling reactions to introduce new aryl or alkyl groups, or for tuning electronic properties.

Agrochemicals: The unique structural features of this compound could be beneficial in the design of new pesticides and herbicides.

Materials Science: The polar nature of the oxetane ring and the potential for polymerization could be exploited in the development of novel polymers and materials with specific optical or electronic properties.

The synthesis of 3-aryl-3-carboxylic acid oxetanes and their subsequent derivatization highlights the potential of these scaffolds as building blocks. acs.orgnih.gov

Computational Design Principles for Tailored Molecular Properties via Oxetane Incorporation

Computational chemistry offers a powerful tool for predicting the properties of molecules and for guiding the design of new compounds. ktu.edu Future research in this area should focus on developing computational models that can accurately predict how the incorporation of the this compound moiety will affect the properties of a larger molecule.

Key areas for computational investigation include:

Physicochemical Properties: Calculating properties such as lipophilicity (logP), aqueous solubility, and metabolic stability.

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule. This can provide insights into reaction mechanisms and help in the design of new reactions.

By combining computational design with synthetic chemistry, it will be possible to rationally design new molecules with tailored properties for a wide range of applications.

Q & A

Q. Table 1: Thermal Properties of Oxetane Derivatives

| Compound | Melting Point (°C) | Decomposition Temp (°C) | ΔHf (kJ mol⁻¹) |

|---|---|---|---|

| 2A | 94 | 182 | 106.4 |

| 3A | 161 | 185 | 154.3 |

| 4 | – | 182 | 487.9 |

Advanced: What experimental approaches resolve contradictions between predicted and observed sensitivity data?

Answer:

Discrepancies arise when computational models (e.g., EXPLO5 V6.04) predict high sensitivity, but experimental tests (BAM friction/impact) show lower values. Resolution strategies include:

Hirshfeld surface analysis: Identifies stabilizing interactions (e.g., hydrogen bonds, π-stacking) that reduce sensitivity despite high nitrogen content .

Small-Scale Shock Reactivity Testing (SSRT): Evaluates detonation thresholds under confinement. For example, compound 4 exhibits shock reactivity comparable to PETN but lower friction sensitivity (120 N vs. RDX) .

Advanced: How do computational methods optimize the energetic performance of bromo-fluorophenyl oxetanes?

Answer:

Performance optimization uses:

- EXPLO5 thermochemical code: Calculates detonation velocity (VOD) and pressure (P). For nitro-oxetanes, VOD ranges 6,924–7,686 m/s, surpassing TNT (6,900 m/s) .

- Density Functional Theory (DFT): Models electronic effects of bromo/fluoro substituents on ring strain and stability.

- Molecular dynamics simulations: Predicts melt-cast applicability for low-melting derivatives (e.g., compound 2A at 94°C) .

Q. Table 2: Energetic Performance of Selected Oxetanes

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Sensitivity (Impact, J) |

|---|---|---|---|

| 2A | 6,924 | 17.2 | 40 |

| 4 | 7,452 | 20.8 | 2–3 |

| TNT | 6,900 | 19.0 | 15 |

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure 3-substituted oxetanes?

Answer: